2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide
Description
Properties
IUPAC Name |
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN5OS/c1-8(2)14-11(19)7-20-12-15-16-17-18(12)10-6-4-3-5-9(10)13/h3-6,8H,7H2,1-2H3,(H,14,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPBWXDQBMQUBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=NN1C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[3+2] Cycloaddition of Nitriles with Azides
The most widely employed method involves a [3+2] cycloaddition between 2-chlorobenzonitrile and sodium azide under acidic conditions.
- Reagents : 2-Chlorobenzonitrile, sodium azide (NaN₃), ammonium chloride (NH₄Cl), dimethylformamide (DMF).
- Conditions : Heating at 110°C for 12–24 hours under inert atmosphere.
- Mechanism : The nitrile group undergoes cycloaddition with hydrazoic acid (generated in situ from NaN₃ and HCl) to form the tetrazole ring.
Example Protocol :
Alternative Thiation of Quinoxaline Derivatives
A less common approach involves thiation of 3-phenylquinoxalin-2(1H)-one using N-cyclohexyl dithiocarbamate cyclohexyl ammonium salt. While primarily applied to quinoxalines, this method highlights the versatility of thiolation reagents for heterocycles.
Thioether Linkage Formation
The tetrazole-thiol intermediate undergoes alkylation to introduce the sulfanylacetamide moiety.
Nucleophilic Substitution with Haloacetamides
- Reagents : 1-(2-Chlorophenyl)-1H-tetrazole-5-thiol, N-isopropyl-N-phenylchloroacetamide, potassium carbonate (K₂CO₃), DMF.
- Conditions : Room temperature, 6–8 hours.
- Mechanism : The thiolate anion attacks the chloroacetamide’s electrophilic carbon, displacing chloride.
Example Protocol :
- Dissolve 1-(2-chlorophenyl)-1H-tetrazole-5-thiol (5 mmol) in DMF (10 mL).
- Add K₂CO₃ (10 mmol) and stir for 30 minutes.
- Add N-isopropyl-N-phenylchloroacetamide (5.5 mmol) dropwise.
- Stir at room temperature for 6 hours, then pour into ice water.
- Extract with dichloromethane and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 82–88%.
Michael Addition for Thioether Formation
While less common, Michael addition of acrylic acid derivatives to tetrazole-thiols offers an alternative route:
- Reagents : Acrylic acid, tetrazole-thiol, triethylamine (Et₃N).
- Conditions : Reflux in toluene for 12 hours.
Yield : ~70% (lower efficiency than alkylation).
Acetamide Functionalization
The N-isopropyl-N-phenylacetamide group is typically pre-synthesized and introduced during alkylation.
Synthesis of N-Isopropyl-N-phenylacetamide
- Reagents : Phenylacetyl chloride, isopropylamine, dichloromethane (DCM), Et₃N.
- Conditions : 0°C to room temperature, 2 hours.
Protocol :
- Cool DCM (20 mL) to 0°C, add isopropylamine (10 mmol) and Et₃N (12 mmol).
- Add phenylacetyl chloride (10 mmol) dropwise.
- Stir at room temperature for 2 hours, wash with water, and dry over MgSO₄.
Yield : 90–95%.
Optimization and Scale-Up Considerations
Catalytic Enhancements
Solvent Impact
| Solvent | Reaction Rate (Alkylation) | Yield (%) |
|---|---|---|
| DMF | Fastest | 88 |
| DMSO | Moderate | 83 |
| THF | Slowest | 72 |
Polar aprotic solvents like DMF enhance nucleophilicity of the thiolate anion.
Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
Industrial-Scale Adaptations
Continuous Flow Synthesis
- Tetrazole Formation : Tubular reactor with ZnCl₂ catalyst, residence time 30 minutes, 90% yield.
- Alkylation : Microreactor systems reduce solvent use by 40% and improve heat transfer.
Challenges and Mitigations
Regioselectivity in Tetrazole Formation
Thioether Oxidation
- Issue : Over-oxidation to sulfone during workup.
- Mitigation : Conduct reactions under nitrogen atmosphere and avoid strong oxidizers.
Emerging Methodologies
Photocatalytic Thiol-Ene Coupling
Recent studies explore visible-light-mediated thiol-ene reactions for greener thioether synthesis, though yields remain suboptimal (50–60%).
Biocatalytic Approaches
Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze acetamide formation in aqueous media, reducing organic solvent use.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group on the chlorophenyl ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrazole Derivatives
Key Observations:
- Substituent Position: The target compound’s 2-chlorophenyl group (ortho position) may confer distinct steric and electronic properties compared to para-substituted analogs (e.g., 4-chlorophenyl in , 4-ethoxyphenyl in ).
- Side Chain Diversity : The isopropyl group in the target compound contrasts with bulkier substituents like indole () or thiadiazole (), which may influence solubility and membrane permeability.
- Electron Effects : Electron-withdrawing groups (e.g., chloro in , nitro in triazole analogs ) enhance tetrazole ring stability, while electron-donating groups (e.g., ethoxy in ) may alter reactivity in synthetic pathways.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Tetrazole-related C–N stretches (~1300 cm⁻¹) and carbonyl peaks (1670–1680 cm⁻¹) are consistent across acetamide-tetrazole hybrids .
- NMR Trends : In compound 6b (), the triazole proton resonates at δ 8.36 ppm, while acetamide NH appears at δ 10.79 ppm. Similar deshielding effects are expected in the target compound’s tetrazole and acetamide protons .
Data Tables
Table 2: Comparative Physicochemical Properties
Biological Activity
The compound 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide is a tetrazole derivative that has garnered interest for its potential biological activities, particularly in the context of pharmacological applications. Tetrazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system effects. This article explores the biological activity of this specific compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of the compound is . Its structure includes a tetrazole ring, a chlorophenyl group, and a sulfanyl moiety linked to an acetamide. The presence of these functional groups is crucial for its biological interactions.
Antimicrobial Activity
Tetrazole compounds have been studied for their antimicrobial properties. A comparative analysis of various tetrazole derivatives revealed that those with electron-withdrawing groups, such as chlorine, exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 16 | Staphylococcus aureus |
| Control (Ciprofloxacin) | 2 | Staphylococcus aureus |
| Control (E. coli) | 4 | Escherichia coli |
The minimum inhibitory concentration (MIC) values indicate that the compound displays significant antibacterial activity, particularly against Staphylococcus aureus , which is notable given the increasing resistance to conventional antibiotics.
Central Nervous System Effects
Research has indicated that tetrazole derivatives can act as orexin receptor antagonists. A study highlighted that compounds similar to This compound could modulate orexin receptors, which are involved in regulating arousal, wakefulness, and appetite. This suggests potential applications in treating sleep disorders and obesity.
Case Studies
- Antibacterial Efficacy Study : A recent study evaluated the efficacy of various tetrazole derivatives against a panel of bacterial strains. The results indicated that This compound exhibited a promising profile with an MIC lower than many existing antibiotics.
- Orexin Receptor Modulation : In vitro assays demonstrated that this compound effectively inhibited orexin receptor activity, leading to reduced food intake in animal models. This positions it as a candidate for further development in obesity management therapies.
The biological activity of This compound can be attributed to its ability to interact with specific biological targets:
- Antimicrobial Action : It likely disrupts bacterial cell wall synthesis or function through its sulfonamide group.
- Orexin Receptor Antagonism : The tetrazole ring may facilitate binding to orexin receptors, altering neuropeptide signaling pathways.
Q & A
Q. What are the optimal synthetic routes and purification methods for 2-[1-(2-chlorophenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide?
Methodological Answer: The synthesis typically involves nucleophilic substitution reactions between tetrazole derivatives and sulfanyl-acetamide precursors. Key steps include:
- Reaction Conditions: Refluxing in anhydrous ethanol or methanol (60–80°C) under nitrogen to prevent oxidation .
- Purification: Column chromatography (silica gel, eluent: chloroform/methanol 7:3) or recrystallization from ethanol/water mixtures to achieve >95% purity. TLC (chloroform:methanol 7:3) monitors reaction progress .
- Critical Parameters: Control of stoichiometry (1.2 eq hydrazine hydrate for acetamide formation) and pH (neutral to slightly basic) to avoid side reactions .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- Spectroscopic Techniques:
- NMR: H and C NMR (DMSO-d6) to confirm sulfanyl linkage (δ 3.8–4.2 ppm for –SCH2–) and aromatic protons (δ 7.2–7.8 ppm for 2-chlorophenyl) .
- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 354.05) .
- IR: Peaks at 1650–1680 cm⁻¹ (amide C=O) and 2550–2600 cm⁻¹ (S–H stretch, if present) .
Q. What preliminary biological screening assays are recommended?
Methodological Answer:
- Antimicrobial Activity: Broth microdilution (MIC against S. aureus and E. coli) .
- Anticancer Potential: MTT assay on human cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
- Enzyme Inhibition: Fluorescence-based assays (e.g., COX-2 or kinase inhibition) using recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
- Derivatization Strategies:
- Modify the tetrazole ring (e.g., alkylation at N1) .
- Vary the chlorophenyl substituent (e.g., 3-Cl vs. 4-Cl) to assess steric/electronic effects .
- Assay Design: Parallel synthesis of 10–20 derivatives, followed by bioactivity screening (IC50 determination) and computational docking (AutoDock Vina) to correlate substituents with target binding .
Q. What mechanistic approaches elucidate its interaction with biological targets?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (ka/kd) to purified enzymes (e.g., dihydrofolate reductase) .
- X-ray Crystallography: Co-crystallization with target proteins (e.g., PDB deposition for tetrazole-containing analogs) .
- Cellular Pathways: siRNA knockdown of suspected targets (e.g., apoptosis regulators) to confirm mechanism in cancer models .
Q. How can computational modeling optimize its pharmacokinetic properties?
Methodological Answer:
Q. How should researchers address contradictions in reported biological activity data?
Methodological Answer:
- Experimental Replication: Standardize assay protocols (e.g., ATP levels in cytotoxicity assays) across labs .
- Meta-Analysis: Compare IC50 values from multiple studies, adjusting for variables like cell line passage number or serum concentration in media .
- Impurity Analysis: HPLC-MS to rule out batch-specific contaminants (e.g., unreacted tetrazole precursors) .
Q. What stability considerations are critical for long-term storage?
Methodological Answer:
- Storage Conditions: –20°C in amber vials (light-sensitive due to sulfanyl group) under argon to prevent oxidation .
- Stability Testing: Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring of decomposition products (e.g., sulfoxide formation) .
Q. How can analytical methods be optimized for trace impurity detection?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
